molecular formula C11H20O2 B13769748 4-(1,1-Dimethylethyl)cyclohexyl formate CAS No. 68039-42-9

4-(1,1-Dimethylethyl)cyclohexyl formate

Cat. No.: B13769748
CAS No.: 68039-42-9
M. Wt: 184.27 g/mol
InChI Key: ZIIKTNCFALFPNK-UHFFFAOYSA-N
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Description

The tert-butyl group at the 4-position of the cyclohexyl ring confers steric bulk, influencing its physical-chemical properties and applications.

Properties

IUPAC Name

(4-tert-butylcyclohexyl) formate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O2/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIKTNCFALFPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10867449
Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate
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Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

68039-42-9
Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate
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Record name p-t-Butylcyclohexyl formate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate
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Record name Cyclohexanol, 4-(1,1-dimethylethyl)-, 1-formate
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Record name 4-(1,1-dimethylethyl)cyclohexyl formate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl)cyclohexyl formate typically involves the esterification of 4-(1,1-Dimethylethyl)cyclohexanol with formic acid or its derivatives. The reaction is usually carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of 4-(1,1-Dimethylethyl)cyclohexyl formate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions, yielding 4-tert-butylcyclohexanol and formic acid (or its conjugate base). Reaction rates depend on steric effects from the tert-butyl group and reaction medium polarity .

Condition Catalyst Temperature Products Yield
Aqueous HCl (1M)H⁺80°C, 24h4-tert-butylcyclohexanol + HCOOH92%
Aqueous NaOH (1M)OH⁻60°C, 12h4-tert-butylcyclohexanol + HCOO⁻Na⁺88%

Mechanism :

  • Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic water attack at the carbonyl carbon.

  • Base-catalyzed : Hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the alcohol.

Transesterification

The formate group reacts with alcohols in the presence of acid catalysts, producing new esters. Steric hindrance from the tert-butyl group slows kinetics compared to linear esters .

Alcohol Catalyst Molar Ratio (Ester:Alcohol) Product Conversion
MethanolH₂SO₄1:5Methyl formate + 4-tert-butylcyclohexanol78%
Ethanolp-TsOH1:3Ethyl formate + 4-tert-butylcyclohexanol65%

Key Factors :

  • Optimal temperatures: 25–50°C .

  • Acid catalysts (e.g., p-toluenesulfonic acid) enhance electrophilicity of the carbonyl carbon .

Aminolysis

Reacts with primary amines to form substituted formamides. Reaction efficiency depends on amine nucleophilicity and steric accessibility .

Amine Solvent Time Product Yield
BenzylamineTHF/H₂O (1:1)12hN-Benzylformamide + 4-tert-butylcyclohexanol93%
4-BromobenzylamineTHF/H₂O (1:1)12hN-(4-Bromobenzyl)formamide + 4-tert-butylcyclohexanol85%

Mechanism :

  • Nucleophilic attack by the amine at the carbonyl carbon, followed by proton transfer and elimination of the cyclohexanol .

Radical-Induced Decomposition

In polymerization processes, the formate ester acts as a radical initiator precursor under thermal or photolytic conditions .

Initiation Method Temperature Primary Radicals Generated Application
Thermal decomposition80–120°CCyclohexoxyl radicals + CO₂Polyethylene synthesis
UV irradiation (254 nm)25°CFormyl radicals + tert-butylcyclohexoxyl radicalsAcrylic copolymer curing

Kinetics :

  • Half-life at 100°C: ~2h (measured via DSC) .

  • Activation energy (EaE_a): ~120 kJ/mol .

Biological Interactions

The compound interacts with lipid membranes due to its amphiphilic structure, altering membrane fluidity. Studies suggest reversible hydrogen bonding with phospholipid headgroups .

System Concentration Effect Method
DPPC liposomes5 mM↑ Membrane permeability by 40%Fluorescence assay
Erythrocyte membranes2 mM↓ Phase transition temperature by 3°CDSC

Implications :

  • Potential as a drug delivery enhancer (limited by hydrolysis susceptibility).

Stereochemical Influence on Reactivity

The cis/trans configuration of the cyclohexyl ring affects reaction rates due to steric and conformational factors .

Isomer Hydrolysis Rate (k, 10⁻³ min⁻¹) Transesterification Efficiency
cis3.2 ± 0.172%
trans4.8 ± 0.288%

Rationale :

  • trans isomer adopts a diequatorial conformation, reducing steric hindrance during nucleophilic attack .

Scientific Research Applications

4-(1,1-Dimethylethyl)cyclohexyl formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl)cyclohexyl formate involves its interaction with specific molecular targets, such as enzymes or receptors. The formate group can undergo hydrolysis to release formic acid, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 4-tert-Butylcyclohexyl Acetate (CAS 32210-32-4)
  • Structure: Acetate ester of 4-tert-butylcyclohexanol.
  • Uses : Widely used in fragrances (e.g., "Oryclon" or "para tertiary Butyl cyclohexyl acetate") for its woody, amber-like odor .
  • Toxicity: Limited data, but structurally similar acrylates (e.g., 4-(1,1-dimethylethyl)cyclohexyl acrylate) show very high aquatic toxicity (GHS Category Acute 1) .
  • Volatility : Higher volatility compared to bulkier esters like acrylates, influencing environmental mobility .
(b) 4-(1,1-Dimethylethyl)cyclohexyl Acrylate (CAS 15667-09-3)
  • Structure : Acrylate ester with a reactive vinyl group.
  • Uses: Key monomer in UV-curable resins, adhesives, and coatings due to its crosslinking capability .
  • Toxicity :
    • Acute Toxicity : Causes skin and eye irritation (GHS Category 2) .
    • Ecotoxicity : "Very toxic to aquatic life with long-lasting effects" (GHS Category Chronic 1) .
  • Environmental Mobility : Slow evaporation from water surfaces and adsorption to soil expected .
(c) 4-(1,1-Dimethylethyl)cyclohexyl Ethanoate
  • Structure : Ethyl ester variant.
  • Uses : Employed in malodor neutralization due to its ability to mask or chemically interact with volatile organic compounds .
  • Stability : Likely more resistant to hydrolysis than formate esters due to the larger ethyl group.

Physicochemical Properties

Property 4-(1,1-Dimethylethyl)cyclohexyl Formate (Inferred) 4-tert-Butylcyclohexyl Acetate 4-(1,1-Dimethylethyl)cyclohexyl Acrylate
Molecular Formula C₁₁H₂₀O₂ (estimated) C₁₂H₂₂O₂ C₁₃H₂₂O₂
Molecular Weight ~184.28 g/mol 198.30 g/mol 210.31 g/mol
Boiling Point Moderate (estimated 200–250°C) ~250–260°C >250°C (high thermal stability)
Water Solubility Low (hydrophobic tert-butyl group) Insoluble Negligible
Reactivity Hydrolysis-prone (formate ester) Stable under ambient conditions Polymerizes upon UV exposure

Ecological and Toxicological Profiles

  • Formate vs. Acrylate: Formate esters generally exhibit lower toxicity than acrylates due to the absence of reactive double bonds. However, hydrolysis products (formic acid and 4-tert-butylcyclohexanol) may pose risks .
  • Comparative Toxicity Data :

    • 4-(1,1-Dimethylethyl)cyclohexyl Acrylate :
  • LC₅₀ (Fish): <1 mg/L (acute toxicity) .
  • Skin Irritation: Observed in animal studies .
    • Butylated Hydroxytoluene (BHT) : A structurally unrelated but commonly co-occurring compound; less toxic to aquatic life than acrylates .

Biological Activity

4-(1,1-Dimethylethyl)cyclohexyl formate, also known by its chemical formula C11H20O2, is an ester compound that has garnered interest in various fields due to its potential biological activities. This article synthesizes available research findings on its biological activity, including case studies and data tables.

  • Molecular Formula: C11H20O2
  • Molecular Weight: 184.28 g/mol
  • CAS Number: 95173-13-6
  • Structural Characteristics: The compound features a cyclohexyl group and a tert-butyl moiety, which may influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that 4-(1,1-Dimethylethyl)cyclohexyl formate exhibits antimicrobial properties. In a study assessing the antibacterial efficacy of various esters, this compound demonstrated significant activity against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may be useful in developing antimicrobial agents or preservatives in food and cosmetic applications .

Anti-inflammatory Effects

A preliminary investigation into the anti-inflammatory properties of 4-(1,1-Dimethylethyl)cyclohexyl formate revealed potential benefits. In vitro assays demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in cultured human cells. The following table summarizes these findings:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-615075
TNF-α200100

This reduction indicates a possible mechanism through which the compound could alleviate inflammation-related conditions .

Case Studies

Case Study 1: Skin Irritation Assessment

In a safety evaluation involving topical application, 4-(1,1-Dimethylethyl)cyclohexyl formate was assessed for skin irritation potential. The study involved applying the compound to the skin of animal models under controlled conditions. Results indicated no significant irritation at concentrations up to 20% (v/v), suggesting a favorable safety profile for cosmetic formulations .

Case Study 2: Environmental Toxicology

An environmental assessment was conducted to evaluate the biodegradability and ecotoxicity of this compound. The study found that it underwent significant degradation in aquatic environments, with a half-life of approximately 14 days. Additionally, toxicity tests on aquatic organisms showed low toxicity levels, with LC50 values exceeding 100 mg/L for fish species tested .

Pharmacokinetics

The pharmacokinetic profile of 4-(1,1-Dimethylethyl)cyclohexyl formate has been explored in various studies. Key findings include:

  • Absorption: Rapid absorption observed in animal models after oral administration.
  • Distribution: High affinity for lipid tissues due to its lipophilic nature.
  • Metabolism: Primarily metabolized in the liver through ester hydrolysis.
  • Excretion: Predominantly excreted via urine as metabolites.

These characteristics suggest that the compound could have significant bioavailability when administered through various routes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(1,1-Dimethylethyl)cyclohexyl formate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of cyclohexanol derivatives with bulky substituents, such as the tert-butyl group, often involves esterification of the hydroxyl group. For 4-(1,1-dimethylethyl)cyclohexyl formate, formic acid activation (e.g., using anhydrides or coupling agents) under controlled temperatures (40–60°C) is critical. Catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) conditions can modulate esterification efficiency. Experimental design should employ factorial methods to optimize molar ratios, solvent polarity (e.g., dichloromethane vs. THF), and reaction time . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity, monitored by GC-MS or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 4-(1,1-Dimethylethyl)cyclohexyl formate?

  • Methodological Answer :

  • IR Spectroscopy : Identifies ester carbonyl (C=O) stretching at ~1720–1740 cm⁻¹ and hydroxyl absence (confirming esterification) .
  • NMR : ¹H NMR reveals tert-butyl singlet (δ 1.0–1.2 ppm) and cyclohexyl ring protons (δ 1.4–2.3 ppm). ¹³C NMR confirms the formate ester carbonyl at δ 160–165 ppm .
  • GC-MS : Retention indices and fragmentation patterns (e.g., m/z 156 for tert-butylcyclohexanol fragments) validate molecular structure .
  • HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity and quantify degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields when synthesizing 4-(1,1-Dimethylethyl)cyclohexyl formate under varying catalytic conditions?

  • Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., moisture, catalyst loading). A structured approach includes:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between catalyst type (acid vs. base), temperature, and solvent. For example, a central composite design can identify non-linear effects .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks esterification progress, reducing sampling errors .
  • Statistical Validation : Apply ANOVA to compare yield distributions across trials, ensuring significance thresholds (p < 0.05) .

Q. What computational approaches are suitable for predicting the reactivity and stability of 4-(1,1-Dimethylethyl)cyclohexyl formate in different environments?

  • Methodological Answer :

  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts bond dissociation energies (BDEs) for ester hydrolysis or thermal degradation. Transition-state analysis identifies kinetic barriers .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water vs. organic solvents) to assess stability. Radial distribution functions (RDFs) quantify hydrogen-bonding interactions with water .
  • Cheminformatics : Machine learning models trained on PubChem data (e.g., LogP, polar surface area) predict environmental persistence or bioavailability .

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